molecular formula C11H12N2OS B2406228 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 156118-83-1

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2406228
CAS RN: 156118-83-1
M. Wt: 220.29
InChI Key: HDHVPVLNAAXMFN-UHFFFAOYSA-N
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Description

“N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazoles . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The benzothiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized for their potential use as anti-tubercular agents . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Synthetic Pathways

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Structure-Activity Relationships

The structure-activity relationships of new benzothiazole derivatives have been studied, along with the molecular docking studies of selected compounds against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Antimicrobial Activity

Benzothiazole derivatives have shown a wide range of pharmacological properties, including antimicrobial activity . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Antiviral Activity

Some benzothiazole derivatives have displayed antiviral activities . The specific medicinal properties of these compounds may vary based on their structural features and substituents .

Anticancer Activity

Benzothiazole derivatives have also been studied for their potential anticancer activities . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Antifungal Activity

Benzothiazole derivatives have demonstrated antifungal activities . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Other Pharmacological Properties

Benzothiazole derivatives have shown a gamut of other pharmacological properties, including antioxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Mechanism of Action

The biological importance of benzothiazole derivatives is vast, with numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds having enormous biological applications . These include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This will be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHVPVLNAAXMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

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